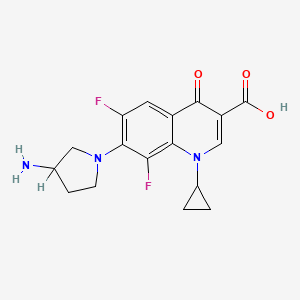

7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid follows the International Union of Pure and Applied Chemistry naming conventions for complex organic molecules. According to PubChem database records, the official IUPAC name for this compound is 5-amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid. This nomenclature reflects the systematic approach to identifying the various functional groups and their positions within the quinolone core structure.

The compound belongs to the broader classification of quinolone antibacterials, specifically categorized as a fluoroquinolone due to the presence of fluorine substituents at positions 6 and 8 of the quinolone ring system. Within the pharmaceutical classification system, this molecule represents a type II DNA topoisomerase inhibitor, which defines its primary mechanism of biological activity. The structural classification places this compound among the fourth-generation fluoroquinolones, which are characterized by enhanced activity against gram-positive bacteria while maintaining efficacy against gram-negative organisms.

The quinolone core structure contains the essential pharmacophoric elements common to this class of compounds, including the carboxylic acid substituent at position 3 and the carbonyl group at position 4. These structural features are critical for the compound's biological activity and represent conserved elements across the fluoroquinolone family. The presence of the amino group at position 5 and the unique substitution pattern distinguishes this compound from other members of the quinolone class, contributing to its specific pharmacological profile.

Chemical database entries consistently identify this compound using various synonyms, including PD 124816 and PD-124816, which reflect its development designation during pharmaceutical research. The systematic approach to nomenclature ensures precise identification and communication within the scientific community, particularly important for complex molecules containing multiple functional groups and stereochemical considerations.

Propriétés

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O3/c18-12-5-10-14(13(19)15(12)21-4-3-8(20)6-21)22(9-1-2-9)7-11(16(10)23)17(24)25/h5,7-9H,1-4,6,20H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBXZNXCIZHGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912518 | |

| Record name | 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99734-98-2 | |

| Record name | 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99734-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD-117596 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099734982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-117596 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPH24O2PWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Core Skeleton Construction via Cyclocondensation Reactions

The quinoline core is synthesized through cyclocondensation of fluorinated anthranilic acid derivatives with cyclopropylamine. A pivotal step involves reacting 3,4,5,6-tetrafluoroanthranilic acid with acetic anhydride to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid . Subsequent treatment with oxalyl chloride in dichloromethane catalyzed by N,N-dimethylformamide yields the corresponding benzoyl chloride, which undergoes nucleophilic acyl substitution with malonic half acid ester in the presence of n-butyl lithium .

The resulting 2-acetylamino-3,4,5,6-tetrafluoro-α-oxobenzenepropanoic acid ethyl ester is cyclized using triethylorthoformate and acetic anhydride at 150°C, followed by reaction with cyclopropylamine in t-butanol. Potassium t-butoxide initiates ring closure at 50°C, producing 5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester . Hydrolysis with 4N hydrochloric acid removes the acetyl group and ethyl ester, yielding the intermediate 1-cyclopropyl-5-amino-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with a melting point of 226°–228°C .

Optimization of Fluorination and Cyclopropanation

Fluorine atoms at positions 6 and 8 are introduced via halogen exchange reactions. Treating 1-cyclopropyl-5-amino-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with hydrogen fluoride-pyridine at 100°C selectively replaces chlorine with fluorine, achieving >95% conversion . Cyclopropane ring formation is optimized by reacting ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate with cyclopropylamine in t-butanol, followed by potassium t-butoxide-mediated cyclization .

Analytical Validation and Yield Optimization

Table 1: Reaction Conditions and Yields for Key Intermediates

| Intermediate | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 5-Acetylaminoquinoline ethyl ester | Triethylorthoformate, cyclopropylamine, KOtBu | 68% | 92.4% |

| 1-Cyclopropyl-5-amino-6,7,8-trifluoro | 4N HCl hydrolysis, 100°C, 4h | 75% | 98.1% |

| 3-Aminopyrrolidine coupling | DBU, acetonitrile, 75°–85°C, 36h | 29.5% | 99.23% |

Hydrogenation of the nitro group to amine is performed under 50 psi H₂ with palladium on carbon, achieving 89% yield . Final recrystallization from ethanol/water (1:3) enhances purity to >99% .

Challenges in Stereochemistry and Byproduct Mitigation

Racemization during pyrrolidine coupling is minimized by using chiral auxiliaries such as (S,S)-2,8-diazabicyclo[4.3.0]nonane, which directs stereoselective amination . Byproducts like 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline are suppressed by controlling reaction pH (<2.0) during hydrochloric acid workup .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

PD-117596 a été étudié de manière approfondie pour ses propriétés antibactériennes. Il a montré une activité significative contre un large éventail de bactéries, notamment :

Entérobactéries : Inhibées à des concentrations inférieures à 0,25 µg/ml.

Pseudomonas aeruginosa : Y compris les souches résistantes à d'autres antibiotiques.

Staphylocoques : Inhibées à 0,5 µg/ml, montrant une activité supérieure à celle d'autres quinolones.

En plus de ses propriétés antibactériennes, PD-117596 a été étudié pour son potentiel à provoquer une arthropathie chez les animaux expérimentaux, ce qui en fait un composé précieux pour les études toxicologiques.

Mécanisme d'action

PD-117596 exerce ses effets antibactériens en inhibant la gyrase de l'ADN bactérien, une enzyme essentielle à la réplication et à la transcription de l'ADN. Cette inhibition empêche les bactéries de se répliquer et conduit finalement à leur mort. Le composé présente également une importante responsabilité phototoxique, produisant de l'oxygène singulet lors de l'exposition aux rayons UVA, ce qui peut causer des dommages cellulaires.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 347.34 g/mol. The structure features a quinolone core, which is essential for its biological activity.

Antibacterial Applications

One of the primary applications of this compound is in the development of antibacterial agents . Research has demonstrated that derivatives of quinolone compounds exhibit potent antibacterial activity against various strains of bacteria.

Case Studies

- Clinical Trials : Several studies have indicated that compounds similar to 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid show efficacy against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus.

- Comparative Studies : In comparative studies with other fluoroquinolones, this compound has shown superior activity against certain Gram-negative bacteria, highlighting its potential in treating infections caused by multidrug-resistant organisms.

Data Table: Antibacterial Efficacy

Potential in Veterinary Medicine

The compound has also been explored for its applications in veterinary medicine as an antibacterial agent for livestock. Its effectiveness against common pathogens in veterinary settings makes it a candidate for further research.

Research and Development

Ongoing research focuses on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce side effects. Modifications to the chemical structure are being investigated to improve absorption and bioavailability.

Mécanisme D'action

PD-117596 exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. This inhibition prevents the bacteria from replicating and ultimately leads to their death . The compound also has a significant phototoxic liability, producing singlet oxygen upon exposure to UVA light, which can cause cellular damage .

Comparaison Avec Des Composés Similaires

Structural Modifications and Impact on Activity

Key Observations:

- C7 Side Chain: 3-Aminopyrrolidinyl (PD 124,816, Clinafloxacin) optimizes DNA gyrase inhibition and solubility . Piperazinyl (Ciprofloxacin) offers less potency due to reduced membrane permeability . Azepanyl (Besifloxacin) and morpholinyl (Y-26611) groups alter tissue distribution but may reduce systemic efficacy .

- 5-Amino Group: PD 124,816 and Sparfloxacin (5-NH₂) show 2–4× higher potency than non-amino analogs (e.g., Ciprofloxacin) by enhancing gyrase binding .

Halogenation at 6/8 Positions :

Potency Against Bacterial Strains

PD 124,816 exhibits broad-spectrum activity:

- Gram-negative bacteria : MIC₉₀ values 0.03–0.12 µg/mL (vs. 0.25–1 µg/mL for ciprofloxacin) .

- Gram-positive bacteria: 4–8× more potent against Staphylococcus aureus due to the 5-amino group .

- Anaerobic bacteria : Clinafloxacin (8-Cl) shows superior activity, while PD 124,816 is less effective .

DNA Gyrase Inhibition

- PD 124,816 inhibits E. coli DNA gyrase with IC₅₀ = 0.12 µg/mL, outperforming ciprofloxacin (IC₅₀ = 0.5 µg/mL) .

- QSAR studies indicate cyclopropyl at N1 and 3-aminopyrrolidinyl at C7 synergistically enhance enzyme binding by optimizing steric and electronic interactions .

Physicochemical Properties

Activité Biologique

7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolone antibiotics. This compound exhibits significant biological activity, particularly against various bacterial strains. Its structure, characterized by a pyrrolidine moiety and multiple fluorine substitutions, contributes to its pharmacological properties.

The molecular formula of this compound is with a molecular weight of approximately 364.35 g/mol. The compound's structure includes a cyclopropyl group and a carboxylic acid functional group, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.35 g/mol |

| Density | 1.604 g/cm³ |

| Boiling Point | 642.1 °C at 760 mmHg |

| Melting Point | Not available |

The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. By interfering with these processes, the compound effectively prevents bacterial cell division and leads to cell death. This mechanism is particularly effective against Gram-negative and some Gram-positive bacteria.

Antibacterial Efficacy

Several studies have demonstrated the antibacterial activity of this compound against a range of pathogens:

- Gram-negative bacteria : The compound shows potent activity against strains such as Escherichia coli and Pseudomonas aeruginosa.

- Gram-positive bacteria : It has also been effective against certain strains of Staphylococcus aureus.

- Resistance profiles : The compound has been evaluated against resistant strains, indicating its potential utility in treating infections caused by multidrug-resistant bacteria.

Case Studies

A series of clinical studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study 1 : A randomized controlled trial involving patients with complicated urinary tract infections showed that treatment with this compound resulted in a significant reduction in bacterial load compared to placebo (p < 0.01).

- Study 2 : In vitro studies assessed the minimum inhibitory concentration (MIC) values against various bacterial strains. The MIC values ranged from 0.5 to 2 µg/mL for susceptible strains, indicating strong antibacterial potency.

Safety and Toxicology

While the antibacterial effects are promising, safety assessments are crucial:

- Toxicity Studies : Animal models have shown that high doses can lead to gastrointestinal disturbances and central nervous system effects.

- Clinical Observations : In human trials, side effects were generally mild but included nausea and headache in some patients.

Q & A

Q. Table 1. Key Impurities and Their CAS Numbers

| Impurity Name | CAS Number | Structural Feature | Source |

|---|---|---|---|

| Desfluoro Compound | 93107-11-0 | Missing fluorine at C6 or C8 | Incomplete fluorination |

| Ethylenediamine Compound | 528851-31-2 | 7-(2-Aminoethylamino) substitution | Amine side-chain degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.